N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound has garnered interest due to its potential anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide typically involves the condensation of 4-methylpiperazine with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents, solvents, and equipment to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and analgesic effects.
Medicine: Explored as a potential therapeutic agent for the treatment of pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in the inflammatory response. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpiperazin-1-yl)-N-phenylethylacetamide
- N-(4-methylpiperazin-1-yl)-N-phenylethylurea
- N-(4-methylpiperazin-1-yl)-N-phenylethylcarbamate
Uniqueness
N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both the piperazine and oxalamide moieties in the molecule allows for a unique interaction with biological targets, potentially leading to enhanced therapeutic effects compared to similar compounds .
Properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12(13-6-4-3-5-7-13)16-14(20)15(21)17-19-10-8-18(2)9-11-19/h3-7,12H,8-11H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXRNXNLLYISAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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